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Compound of Interest

Compound Name: Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH

Cat. No.: B15545536 Get Quote

Technical Support Center: Thr(Psi(Me,Me)pro)
Deprotection
This technical support center provides guidance for researchers, scientists, and drug

development professionals on the post-synthesis removal of the oxazolidine protection from

Thr(Psi(Me,Me)pro) pseudoproline dipeptides.

Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a Thr(Psi(Me,Me)pro) dipeptide in my peptide synthesis?

A1: Thr(Psi(Me,Me)pro) dipeptides are utilized in solid-phase peptide synthesis (SPPS) to

disrupt the formation of secondary structures, such as beta-sheets, which can lead to peptide

aggregation. This aggregation can hinder coupling and deprotection steps, resulting in lower

yields and purity of the final peptide. The pseudoproline moiety introduces a "kink" in the

peptide backbone, improving solvation and synthetic efficiency. The native threonine residue is

regenerated during the final cleavage from the resin.[1]

Q2: How is the oxazolidine protecting group from Thr(Psi(Me,Me)pro) removed?

A2: The oxazolidine ring is labile to strong acid and is typically removed concurrently with the

cleavage of the peptide from the solid support using a trifluoroacetic acid (TFA)-based

cleavage cocktail.[1]
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Q3: What is a standard cleavage cocktail for removing the Thr(Psi(Me,Me)pro) group?

A3: A common and effective cleavage cocktail is a mixture of TFA, water, and a scavenger such

as triisopropylsilane (TIS). A standard preparation is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). The

reaction is typically carried out at room temperature for 2-3 hours.[2]

Q4: Why are scavengers necessary in the cleavage cocktail?

A4: During TFA-mediated cleavage, reactive cationic species are generated from the cleavage

of side-chain protecting groups (e.g., t-butyl, trityl) and the resin linker. These carbocations can

re-attach to nucleophilic residues in the peptide, such as tryptophan, methionine, or tyrosine,

leading to unwanted side products. Scavengers are nucleophilic agents that "trap" these

reactive species, preventing side reactions.[3][4]

Q5: Can the oxazolidine ring remain intact after TFA cleavage?

A5: While generally labile in strong acid, there have been reports, particularly under conditions

of elevated temperature and pressure as seen in flow peptide chemistry, of the oxazolidine ring

remaining partially intact or rearranging to a stable imine.[1] If you suspect incomplete

cleavage, extended reaction times or optimization of the cleavage cocktail may be necessary.
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Problem Potential Cause Recommended Solution

Incomplete Deprotection
1. Insufficient TFA

concentration.

1. Ensure the TFA

concentration is at least 95%

in the cleavage cocktail.

(Mass spectrometry shows the

presence of the peptide with

the oxazolidine group still

attached, i.e., +40 Da for

Psi(Me,Me)pro)

2. Short reaction time.

2. Extend the cleavage time to

3-4 hours. Monitor the

deprotection progress by

cleaving a small amount of

resin at different time points

and analyzing by mass

spectrometry.

3. Inefficient swelling of the

resin in the cleavage cocktail.

3. Ensure the resin is

adequately swollen by using a

sufficient volume of the

cleavage cocktail

(approximately 10 mL per

gram of resin) and agitating

the mixture.[4]

Observation of Side Products
1. Alkylation of sensitive

residues (e.g., Trp, Met, Tyr).

1. Ensure the use of

appropriate scavengers in the

cleavage cocktail. For peptides

containing tryptophan, the

addition of 1,2-ethanedithiol

(EDT) is recommended.[5]

(Unexpected peaks in HPLC,

masses corresponding to

adducts)

2. Oxidation of methionine or

cysteine.

2. Use a cleavage cocktail

designed for sensitive

residues, such as Reagent K,

which contains multiple

scavengers.[5]

3. Aspartimide formation. 3. While pseudoprolines are

intended to reduce aspartimide

formation during synthesis,

certain conditions can still

promote this side reaction.
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Ensure that the cleavage is

performed at room

temperature, as elevated

temperatures can increase the

likelihood of side reactions.[1]

Low Peptide Yield After

Cleavage

1. Incomplete cleavage from

the resin.

1. If using a highly acid-labile

resin, ensure the cleavage

time is sufficient. For more

acid-stable linkers, a stronger

acid or longer cleavage time

may be required.

2. Peptide precipitation issues.

2. Ensure the use of a

sufficient volume of cold diethyl

ether to precipitate the peptide.

If the peptide is very

hydrophilic, it may not

precipitate well. In such cases,

concentrating the TFA solution

before precipitation can help.

3. Peptide re-attachment to the

resin.

3. This can occur with certain

C-terminal residues. Using an

appropriate scavenger cocktail

can help minimize this.[4]

Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a
Thr(Psi(Me,Me)pro)-Containing Peptide
This protocol is suitable for most peptides that do not contain highly sensitive residues like

multiple cysteines or methionines.

Materials:

Peptidyl-resin (dried)
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Cleavage Cocktail A: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)

Cold diethyl ether

Centrifuge tubes

Reaction vessel with a sintered glass filter

Procedure:

Place the dry peptidyl-resin in the reaction vessel.

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

Agitate the mixture at room temperature for 2-3 hours.

Filter the cleavage solution into a centrifuge tube.

Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube

containing cold diethyl ether (at least 10 times the volume of the TFA solution).

Centrifuge the mixture to pellet the peptide.

Decant the ether and wash the peptide pellet with cold ether two more times.

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage and Deprotection of a
Thr(Psi(Me,Me)pro)-Containing Peptide with Sensitive
Residues
This protocol is recommended for peptides containing residues prone to oxidation or alkylation,

such as Met, Cys, or Trp.

Materials:
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Peptidyl-resin (dried)

Cleavage Cocktail B (Reagent K): TFA/phenol/water/thioanisole/1,2-ethanedithiol

(82.5:5:5:5:2.5, v/v/w/v/v)

Cold diethyl ether

Centrifuge tubes

Reaction vessel with a sintered glass filter

Procedure:

Follow steps 1-9 from Protocol 1, substituting Cleavage Cocktail A with Cleavage Cocktail B.

Quantitative Data
Table 1: Common Cleavage Cocktails for Final Deprotection

Cocktail
Composition (v/v/v

or as specified)

Typical Reaction

Time
Recommended For

Standard
TFA/TIS/H₂O

(95:2.5:2.5)
2-3 hours

Most standard

peptides.

Reagent B
TFA/Phenol/H₂O/TIS

(88:5:5:2)
1-2 hours

Peptides with trityl-

based protecting

groups.[6]

Reagent K

TFA/Phenol/H₂O/Thio

anisole/EDT

(82.5:5:5:5:2.5)

2-4 hours

Peptides containing

sensitive residues like

Cys, Met, and Trp.[5]

TFA/Water TFA/H₂O (95:5) 1-4 hours
Peptides without Trp,

Met, or Cys.[4]
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Dry Peptidyl-Resin
(with Thr(Psi(Me,Me)pro))

Add Cleavage Cocktail
(e.g., TFA/TIS/H2O 95:2.5:2.5)

Step 1 Agitate at Room Temp
(2-3 hours)

Step 2 Filter to Separate
Resin and Filtrate

Step 3 Precipitate Peptide
in Cold Diethyl Ether

Step 4 Wash and Dry
Crude Peptide

Step 5 Analysis
(HPLC, Mass Spec)

Step 6

Click to download full resolution via product page

Caption: Workflow for the cleavage and deprotection of a Thr(Psi(Me,Me)pro)-containing

peptide.
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Caption: Simplified mechanism of oxazolidine ring opening by TFA to regenerate the native

threonine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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